REC A PROTEIN FOR MOLECULAR BIOLOGY
Description
Primary Structure and Sequence Characteristics
The Recombinase A protein from Escherichia coli consists of 352 amino acids encoded by a 1059 base pair coding region, with alanine and phenylalanine serving as the amino-terminal and carboxyl-terminal residues, respectively. The protein exhibits a specific amino acid composition characterized by three cysteine residues, of which only two can be alkylated under reducing and denaturing conditions, suggesting the presence of a disulfide bond or buried cysteine residue. The calculated molecular weight of the polypeptide chain is 37,842 daltons, which closely corresponds to the experimentally determined value of approximately 38 kilodaltons. Sequence analysis reveals the presence of highly conserved motifs essential for nucleotide binding and catalytic activity, including the Walker A motif comprising residues 79-86 that directly contacts adenosine triphosphate phosphate groups.
The protein demonstrates remarkable sequence conservation across bacterial species, with structure-based alignment showing 55.86% identity between Escherichia coli and Streptococcus pneumoniae Recombinase A proteins. This conservation extends particularly to functionally critical regions, including the single-stranded deoxyribonucleic acid binding pocket and the L1/L2 loops that facilitate deoxyribonucleic acid interaction. The presence of conserved catalytic residues, such as the highly conserved glutamate at position 109, reflects the protein's essential role in adenosine triphosphate hydrolysis and subsequent conformational changes required for biological activity.
Three-Dimensional Structure and Domain Organization
The crystal structure of Recombinase A protein reveals a complex three-dimensional architecture comprising a major central domain responsible for adenosine diphosphate binding and deoxyribonucleic acid interaction, flanked by smaller amino-terminal and carboxyl-terminal subdomains. The central domain houses the nucleotide binding site and contains the primary deoxyribonucleic acid binding regions necessary for both single-stranded and double-stranded deoxyribonucleic acid recognition. The amino-terminal and carboxyl-terminal subdomains protrude from the main body of the protein and play crucial roles in stabilizing the hexagonal helical polymer structure characteristic of active Recombinase A filaments.
Recent cryo-electron microscopy studies have provided unprecedented insights into the native conformation of Recombinase A nucleoprotein filaments, revealing helical symmetry parameters that govern filament assembly and function. The filament structure displays a deep helical groove capable of accommodating deoxyribonucleic acid molecules, with individual protein monomers arranged in a right-handed helical configuration. Comparative structural analysis between Escherichia coli and Streptococcus pneumoniae Recombinase A proteins shows a root mean square deviation of 1.4 Angstroms when superimposed, indicating highly conserved structural architecture despite sequence divergence.
Nucleoprotein Filament Architecture
The formation of nucleoprotein filaments represents the fundamental functional state of Recombinase A protein, with single-stranded deoxyribonucleic acid serving as the nucleation scaffold for filament assembly. Individual Recombinase A monomers associate with single-stranded deoxyribonucleic acid in a cooperative manner, forming extended helical structures that can encompass thousands of base pairs. The filament architecture is characterized by specific geometric parameters, including a helical pitch and rotation angle that facilitate optimal deoxyribonucleic acid binding and processing.
Within the nucleoprotein filament, deoxyribonucleic acid binding pockets are delineated by three consecutive Recombinase A protomers to accommodate deoxyribonucleic acid triplets, with the L1 and L2 loops playing crucial roles in encircling the deoxyribonucleic acid backbone. The protein-deoxyribonucleic acid interface involves multiple hydrogen bonds formed by residues from three consecutive protomers, ensuring stable and specific recognition of the nucleic acid substrate. Notably, the adenosine triphosphate binding pocket is shared between two consecutive Recombinase A protomers, creating an interface that stabilizes the filament structure and couples nucleotide hydrolysis to conformational changes.
Properties
CAS No. |
155979-15-0 |
|---|---|
Molecular Formula |
C12H14O2 |
Synonyms |
REC A PROTEIN FOR MOLECULAR BIOLOGY |
Origin of Product |
United States |
Scientific Research Applications
Role in DNA Repair and Homologous Recombination
RecA protein facilitates the repair of double-stranded DNA breaks through homologous recombination. It promotes the alignment of homologous DNA sequences and catalyzes strand exchange, which is crucial for maintaining genomic integrity. This mechanism is particularly vital in bacterial systems, such as Escherichia coli, where RecA acts as a co-protease to regulate the SOS response, thereby initiating DNA repair processes in response to damage .
Applications in Biotechnology
2.1 Recombinase Polymerase Isothermal Amplification (RPA)
RecA protein is integral to the development of Recombinase Polymerase Isothermal Amplification (RPA), a technique used for rapid nucleic acid amplification. RPA utilizes RecA's ability to facilitate strand exchange, allowing for efficient amplification of DNA at constant temperatures, making it suitable for point-of-care diagnostics .
2.2 Genetic Engineering
In genetic engineering, RecA's ability to mediate homologous recombination is harnessed for gene editing and transgene integration. By facilitating targeted integration of foreign DNA into host genomes, researchers can create genetically modified organisms with desired traits .
Case Study 1: Characterization of RecA Variants
A study focused on the comparative characterization of seven RecA variants highlighted their differential capacities for recombinogenic activity and SOS response induction. The findings suggested that specific mutations could enhance the biochemical properties of RecA, optimizing it for various biotechnological applications such as RPA .
Case Study 2: Effects of Monoclonal Antibodies on RecA Function
Research examining the effects of an anti-RecA monoclonal antibody demonstrated that while homologous matching could occur despite antibody presence, processive unwinding was significantly inhibited. This insight into the independent mechanisms of RecA function provides valuable information for designing therapeutic interventions targeting DNA repair processes .
Data Tables
| Application | Description | Key Findings |
|---|---|---|
| DNA Repair | Facilitates homologous recombination to repair double-stranded breaks | Essential for maintaining genomic integrity in bacteria |
| Recombinase Polymerase Isothermal Amplification | Rapid nucleic acid amplification technique utilizing RecA's strand exchange capabilities | Suitable for point-of-care diagnostics; enhances amplification efficiency |
| Genetic Engineering | Enables targeted integration of foreign DNA into host genomes | Critical for creating genetically modified organisms |
| Therapeutic Development | Potential use in gene therapy by facilitating precise DNA modifications | Promising applications in treating genetic disorders through targeted gene correction |
Comparison with Similar Compounds
Physicochemical and Stability Comparisons
Stability Under Stress Conditions
Data from protein comparability studies (e.g., monoclonal antibodies) highlight methods applicable to REC lobe-containing proteins:
| Parameter | REC Lobe (Cas9) | IsrB |
|---|---|---|
| Thermal Stability | Tm = ~45°C (unstable alone) | Tm = ~55°C (ωRNA stabilizes) |
| pH Sensitivity | Active at pH 7.0–8.5 | Active at pH 6.5–9.0 |
| Proteolytic Resistance | Moderate (prone to cleavage) | High (compact structure) |
Methodology :
Implications for Molecular Engineering
- REC Lobe Engineering : Mutations in the REC lobe (e.g., FokI fusions) can reduce off-target effects in Cas9 .
- IsrB as a Minimalist Alternative : IsrB’s compact, RNA-driven system offers advantages for viral vector packaging and delivery .
- Biosimilarity Challenges: As with monoclonal antibodies, comparability studies for REC lobe-modified proteins require multi-attribute monitoring (e.g., structural integrity, activity assays) .
Preparation Methods
Lysis Buffer Composition
Frozen cell paste is thawed in a cold buffer containing 50 mM Tris-HCl (pH 7.5), 10% sucrose, and 2 mM dithiothreitol (DTT). Lysozyme (5 mg/ml) and EDTA (25 mM) are added sequentially to degrade peptidoglycan and destabilize the outer membrane, respectively. The detergent Brij-35 (1% v/v) solubilizes lipid bilayers, releasing cytoplasmic contents.
Polymin P Precipitation
Crude lysate is treated with 0.5% polymin P (pH 7.5), a cationic polymer that precipitates nucleic acids and acidic proteins. RecA remains soluble due to its basic isoelectric point (pI ≈ 5.5–6.0). Centrifugation at 13,000 × g for 90 minutes removes debris, yielding a clarified supernatant (Fraction I) with ~80% RecA purity.
Protein Purification Techniques
Ammonium Sulfate Fractionation
RecA is selectively precipitated using a stepwise ammonium sulfate gradient:
-
150 mM (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> : Removes residual contaminants bound to polymin P pellets.
-
300 mM (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> : Elutes RecA with >90% purity.
-
Solid (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> (0.28 g/ml) : Further concentrates RecA for chromatography.
Affinity Chromatography
His<sub>6</sub>- or HA-tagged RecA variants are purified using immobilized metal (Ni<sup>2+</sup>-NTA) or anti-HA antibody columns. Key parameters include:
-
Binding Buffer : 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.
-
Elution Buffer : 200 mM imidazole for His<sub>6</sub>-RecA; 0.2 M glycine (pH 2.5) for HA-tagged RecA.
Tagged systems achieve ~95% purity but require cleavage steps (e.g., TEV protease) for tag removal, risking protein denaturation.
Ion-Exchange and Size-Exclusion Chromatography
Final polishing steps utilize:
-
Q Sepharose : Binds RecA at pH 7.5; elution with 0.1–0.3 M NaCl gradient.
-
Superdex 200 : Resolves RecA monomers (38 kDa) from aggregates, ensuring >99% homogeneity.
Quality Control and Activity Assays
SDS-PAGE and Western Blotting
Purity is assessed via 12% SDS-PAGE, with RecA migrating as a 38 kDa band. Western blotting using anti-RecA antibodies confirms identity, particularly in tagged variants.
ATPase Activity
RecA’s ATP hydrolysis rate is measured spectrophotometrically at 340 nm (NADH-coupled assay). Optimal activity: 21 min<sup>−1</sup> per monomer in the presence of ssDNA.
Strand Exchange Assay
Functional RecA is validated using a FRET-based assay with homologous dsDNA and fluorescently labeled ssDNA. Active filaments catalyze strand exchange within 10–30 minutes at 37°C.
Large-Scale Production Considerations
Yield and Scalability
The Cox protocol yields ~20 mg RecA per liter of culture, with a 15% recovery rate after polishing. Industrial-scale processes employ fed-batch fermentation to achieve gram quantities, though protease inhibitors (e.g., PMSF) are essential to prevent degradation during extended runs.
Buffer Optimization
RecA stability is highly buffer-dependent:
Troubleshooting Common Issues
Q & A
Q. How to address ethical concerns in studies involving Rec A-driven genetic engineering?
Q. What journal guidelines are critical when publishing Rec A-related research?
- Methodological Answer : Follow Molecular Biology’s instructions: detail reagent sources (e.g., Rec A catalog numbers), provide raw gel images in supplementary data, and avoid duplicating figures/tables. Reference structural data using PDB IDs (e.g., 2REB for Rec A-ssDNA complex) .
Cross-Disciplinary Applications
Q. How to adapt Rec A for nanotechnology applications like DNA-based nanostructures?
- Methodological Answer : Engineer Rec A to bind specific DNA origami motifs. Use atomic force microscopy (AFM) to visualize filament assembly. Optimize reaction conditions (e.g., temperature, ATP concentration) to stabilize hybrid protein-DNA nanostructures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
